![molecular formula C4H3ClO3S B1322663 Furan-3-sulfonyl chloride CAS No. 52665-49-3](/img/structure/B1322663.png)
Furan-3-sulfonyl chloride
Overview
Description
Furan-3-sulfonyl chloride is an organo-sulphur compound with the molecular formula C4H3ClO3S . It has a molecular weight of 166.58 .
Synthesis Analysis
Furan compounds can be synthesized using various methods. Some classical methods have been modified and improved, while other new methods have been developed . A vast variety of catalysts was used for these transformations .Molecular Structure Analysis
The InChI code for Furan-3-sulfonyl chloride is 1S/C4H3ClO3S/c5-9(6,7)4-1-2-8-3-4/h1-3H . It contains a total of 12 bonds, including 9 non-H bonds, 7 multiple bonds, 1 rotatable bond, 2 double bonds, 5 aromatic bonds, 1 five-membered ring, 1 sulfone, and 1 Furane .Chemical Reactions Analysis
Organic sulfonyl chlorides are valuable synthetic intermediates in the preparation of a wide range of sulfonyl derivatives . They undergo substitution reactions with various nucleophilic reagents . Furan and its derivatives exhibit a wide spectrum of biological activities and can be cytotoxic and anti-tumor, antispasmodic and anti-feeding .Physical And Chemical Properties Analysis
Furan-3-sulfonyl chloride is a liquid at room temperature . It should be stored at a temperature of -10 degrees Celsius to maintain its stability .Scientific Research Applications
Synthesis of Anti-inflammatory Agents
Furan-3-sulfonyl chloride plays a role in synthesizing anti-inflammatory agents. For instance, the novel synthesis of 1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-3-[4-(1-hydroxy-1-methyl-ethyl)-furan-2-sulfonyl]urea, an anti-inflammatory agent, involves key steps of sulfonylation with chlorosulfonic acid in methylene chloride (Urban et al., 2003).
Preparation of 2,4-Disubstituted Furan Derivatives
In the preparation of 2,4-disubstituted furan derivatives, furan-3-sulfonyl chloride derivatives are used. This process involves treating 2,3-dibromo-1-phenylsulfonyl-1-propene with 1,3-diketones under basic conditions, followed by oxidative or reductive desulfonylation (Haines et al., 2011).
Diels-Alder Cycloaddition Reactions
Furan-3-sulfonyl chloride derivatives are involved in Diels-Alder cycloaddition reactions, which are significant in organic synthesis. For instance, the Diels-Alder cycloaddition between various substituted furans and E-1,2-bis(phenylsulfonyl)ethylene is carried out in high yields (Arjona et al., 1998).
Synthesis of Furoxan Derivatives
Furoxan derivatives, which have potential medicinal applications, can be synthesized using furan-3-sulfonyl chloride derivatives. A DABCO-mediated cascade sulfonylation/cyclization process is utilized for the synthesis of these derivatives (Zhao et al., 2015).
Preparation of Sulfonylated Furans
A copper(II)-catalyzed three-component reaction involving 2,3-allenoic acids, sulfur dioxide, and aryldiazonium tetrafluoroborates is used to prepare 4-sulfonylated furan-2(5H)-ones. This process demonstrates the versatility of furan-3-sulfonyl chloride derivatives in organic synthesis (Zhou et al., 2019).
Mechanism of Action
Target of Action
Furan-3-sulfonyl chloride is a chemical compound that is often used in organic synthesis. Its primary targets are typically organic molecules that contain nucleophilic sites, such as amines, alcohols, and carboxylic acids . The sulfonyl chloride group in the compound is highly reactive and can readily form sulfonamides, sulfonic esters, and sulfonic acids when it encounters these nucleophilic sites .
Mode of Action
The mode of action of furan-3-sulfonyl chloride involves the electrophilic nature of the sulfonyl chloride group. This group is highly susceptible to nucleophilic attack due to the presence of a good leaving group (chloride ion). When a nucleophile, such as an amine or alcohol, encounters the sulfonyl chloride group, it attacks the sulfur atom, displacing the chloride ion and forming a new bond . This results in the formation of a sulfonamide or sulfonic ester .
Pharmacokinetics
The pharmacokinetics of furan-3-sulfonyl chloride are not well-studied. Given its reactivity, it is likely to be rapidly metabolized in the body. The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would be influenced by factors such as its reactivity, the biological matrix it is introduced into, and the specific biochemical reactions it undergoes .
Result of Action
The result of furan-3-sulfonyl chloride’s action is the formation of new compounds via the reaction of the sulfonyl chloride group with nucleophiles. In a biological context, this could potentially lead to the modification of biomolecules, potentially disrupting their normal function .
Action Environment
The action of furan-3-sulfonyl chloride is influenced by environmental factors such as temperature, pH, and the presence of nucleophiles. For instance, the compound’s reactivity might increase at higher temperatures or under acidic conditions. Additionally, the presence of nucleophiles in the environment would directly impact the compound’s reactivity and the products formed .
Safety and Hazards
Future Directions
Furan platform chemicals (FPCs), which include furan-3-sulfonyl chloride, are directly available from biomass . They have the potential to replace traditional resources such as crude oil in the chemical industry . This would require the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries .
properties
IUPAC Name |
furan-3-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClO3S/c5-9(6,7)4-1-2-8-3-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBBEIXTVWWTAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40623292 | |
Record name | Furan-3-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40623292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Furan-3-sulfonyl chloride | |
CAS RN |
52665-49-3 | |
Record name | Furan-3-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40623292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FURAN-3-SULFONYL CHLORIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.